Product packaging for ABT-418 hydrochloride(Cat. No.:CAS No. 147388-83-8)

ABT-418 hydrochloride

Cat. No.: B124362
CAS No.: 147388-83-8
M. Wt: 202.68 g/mol
InChI Key: VOXHERKWAIEJQF-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cholinergic Neurotransmission and its Role in Cognitive Function

The cholinergic system is a vital network of neurons that use the neurotransmitter acetylcholine (B1216132) (ACh) to transmit signals. mdpi.com This system originates primarily in the basal forebrain and sends extensive projections throughout the cortex, giving it widespread influence over information processing. nih.gov Cholinergic neurotransmission is fundamental for numerous cognitive functions, including learning, memory, attention, and executive function. nih.govfrontiersin.org The impairment of this system is linked to cognitive decline, particularly in conditions like Alzheimer's disease, where the loss of cholinergic neurons is a key pathological feature. mdpi.comnih.gov Pharmacological enhancement of cholinergic activity has been shown to improve performance on cognitive tasks, underscoring its critical role in healthy cognition. nih.gov

Significance of Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets

Acetylcholine exerts its effects by binding to two types of receptors: muscarinic and nicotinic. mdpi.com Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission and are widely distributed throughout the central nervous system (CNS). frontiersin.orgwikipedia.org Their involvement in a variety of physiological processes, such as cognitive function, anxiety, and pain processing, makes them important therapeutic targets for a range of neurological and psychiatric disorders. nih.govnih.gov The development of ligands that can selectively target specific nAChR subtypes offers the potential for creating novel therapies with improved efficacy and fewer side effects compared to existing treatments. nih.gov

nAChRs are pentameric structures composed of five subunits. In mammals, seventeen different subunits have been identified (α1–α7, α9–α10, β1–β4, γ, δ, ε), which can assemble into a vast array of receptor subtypes. frontiersin.orgguidetopharmacology.org The two most abundant and widely studied nAChR subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 subtypes. mdpi.comnih.govresearchgate.net

α4β2 nAChRs: These are the most common subtype in the brain, accounting for approximately 90% of high-affinity nicotine (B1678760) binding sites. researchgate.netfrontiersin.org They are densely expressed in subcortical regions like the thalamus and basal ganglia, with moderate levels in areas such as the putamen and cerebellum, and lower levels in the cortex. semanticscholar.org The stoichiometry of α4 and β2 subunits can vary, leading to receptors with different sensitivities to agonists. acs.org

α7 nAChRs: This subtype is also broadly distributed throughout the brain, with high expression in the hippocampus, cortex, and hypothalamus. acs.orgmdpi.com It is characterized by a high permeability to calcium ions, implicating it as a significant modulator of intracellular signaling cascades that can influence neurotransmitter release and gene expression. nih.govfrontiersin.orgmdpi.com

The distinct and sometimes overlapping distribution of these subtypes allows for the fine-tuning of cholinergic signaling across different brain circuits. mdpi.comsemanticscholar.org

nAChRs play a crucial modulatory role by influencing the release of several key neurotransmitters. guidetopharmacology.org Their activation can lead to the release of:

Dopamine (B1211576): Presynaptic nAChRs, particularly the α4β2 and α6-containing subtypes, are located on dopaminergic terminals in areas like the striatum and ventral tegmental area (VTA), where their activation enhances dopamine release. mdpi.comresearchgate.net

Glutamate: α7 nAChRs are prominently involved in facilitating the release of glutamate, the primary excitatory neurotransmitter in the brain. mdpi.comfrontiersin.org This modulation occurs at presynaptic terminals and is a key mechanism of nicotinic enhancement of glutamatergic transmission. frontiersin.org

GABA (Gamma-Aminobutyric Acid): nAChRs can also modulate inhibitory neurotransmission by influencing GABA release. nih.gov

This ability to modulate various neurotransmitter systems highlights the integral role of nAChRs in maintaining the balance of excitation and inhibition within complex neural circuits. researchgate.net

Historical Context of Nicotinic Analogues in Drug Discovery

The therapeutic potential of activating nAChRs, coupled with the undesirable side effects and abuse liability of nicotine, spurred the development of novel nicotinic analogues. nih.gov The goal was to create compounds with improved selectivity for specific nAChR subtypes, thereby harnessing the therapeutic benefits while minimizing adverse effects. researchgate.net

ABT-418, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, was developed by Abbott Laboratories in the 1990s as a novel cholinergic ligand. wikipedia.orgscientificlabs.co.uk It was designed as a bioisostere of nicotine, sharing structural similarities but with a modified chemical scaffold intended to improve its therapeutic profile. mdpi.comsemanticscholar.orgresearchgate.net ABT-418 emerged from research into isoxazole (B147169) analogues of nicotine and was identified as a potent agonist at neuronal nAChRs. wikipedia.orgsigmaaldrich.com Preclinical studies demonstrated its ability to enhance cognition and produce anxiolytic-like effects in animal models. scientificlabs.co.uknih.gov

ABT-418 was developed to be a more selective agent than nicotine. researchgate.net Its key distinguishing features include:

Receptor Selectivity: ABT-418 shows high affinity and selectivity for central nAChR subtypes, particularly α4β2. mdpi.comsemanticscholar.orgscientificlabs.co.uk It is a potent displacer of [3H]cytisine binding (Ki = 3 nM) but has minimal activity at muscarinic receptors, 5-HT3 receptors, and other neurotransmitter systems. sigmaaldrich.com Unlike nicotine, it has reduced potency at the ganglionic nAChR subtypes, which are associated with many of nicotine's peripheral side effects. sigmaaldrich.com

Potency and Efficacy: In various animal models of cognition, ABT-418 demonstrated efficacy and potency comparable or greater than that of nicotine. frontiersin.orgscispace.com However, it was found to be less potent than nicotine in stimulating dopamine release and in producing certain centrally-mediated side effects. sigmaaldrich.comnih.gov For instance, one study noted that ABT-418 was 3-fold less potent than nicotine in activating dopamine neurons in the ventral tegmental area. nih.gov Another reported a 10-fold lower potency in stimulating dopamine release from striatal slices. sigmaaldrich.com

Therapeutic Index: Animal studies suggested that ABT-418 possessed a larger therapeutic index compared to nicotine, showing robust effects on learning and memory with reduced toxicity. mdpi.comresearchgate.net

Table 1: Comparative Receptor Binding Profile

Compound Primary Target Ki (rat brain) [3H]-Nicotine/Cytisine Other Receptor Activity
ABT-418 α4β2 nAChR Agonist ~3-6 nM sigmaaldrich.comnih.gov Minimal at muscarinic, 5-HT3, and others mdpi.comsigmaaldrich.com
Nicotine Non-selective nAChR Agonist ~1.5 nM (four-fold higher affinity than ABT-418) nih.gov Also acts on ganglionic and muscle nAChRs

Table 2: Preclinical Efficacy and Potency Comparison

Effect ABT-418 vs. Nicotine
Cognition Enhancement Efficacy and potency similar to or greater than nicotine frontiersin.orgscispace.com
Dopamine Release (VTA) 3-fold less potent than nicotine nih.gov
Side Effects (e.g., emesis, seizures) Significantly less potent than nicotine sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClN2O B124362 ABT-418 hydrochloride CAS No. 147388-83-8

Properties

IUPAC Name

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXHERKWAIEJQF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCCN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438901
Record name 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147388-83-8
Record name ABT-418 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-418 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABT-418 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Molecular Mechanisms of Abt 418 Hydrochloride

Receptor Binding and Selectivity Profiles

The interaction of ABT-418 with nAChRs is defined by its specific binding affinities and functional potencies across various receptor subtypes. It demonstrates a clear preference for central nervous system nAChRs over those in the periphery. sigmaaldrich.com

ABT-418 shows a pronounced and high affinity for the α4β2 nAChR subtype, which is a predominant form of nicotinic receptor in the central nervous system. semanticscholar.orgsigmaaldrich.com Radioligand binding studies using rat brain membranes have demonstrated that [3H]ABT-418 binds with a high affinity, showing a dissociation constant (KD) of 2.85 nM. nih.gov In studies displacing [3H]-cytisine from rat brain nAChRs, ABT-418 exhibited a high affinity with an inhibition constant (Ki) of 3 nM. sigmaaldrich.com

Research on human temporal cortex tissue revealed a more complex binding profile, identifying two distinct sites: a major binding site with a Ki of 68.6 nM and a minor, higher-affinity site with a Ki of 0.86 nM. nih.gov In terms of functional potency, electrophysiological studies in Xenopus oocytes expressing rat nAChR subtypes determined the half-maximal effective concentration (EC50) for ABT-418 at α4β2 receptors to be approximately 6 μM. nih.gov2bscientific.com When compared to other agonists in α4β2-transfected M10 cells, the rank order of potency was established as epibatidine (B1211577) >> (-)-nicotine > ABT-418. nih.gov

ABT-418 demonstrates binding affinity for the α7 nAChR subtype. wikipedia.org Some research has suggested that the neuroprotective effects of ABT-418 may be mediated through its interaction with α7 nAChRs. researchgate.net However, its selectivity profile clearly distinguishes it from the 5-HT3 serotonin (B10506) receptor system. Studies have shown that ABT-418 is essentially inactive at 5-HT3 receptors, with a Ki value greater than 10 µM. sigmaaldrich.com

In addition to its primary target, ABT-418 also binds with high affinity to the α2β2 nAChR subtype. wikipedia.org Its functional potency at this receptor has been characterized in electrophysiological assays using Xenopus oocytes, which determined an EC50 value of approximately 11 μM for activating α2β2 receptors. nih.gov2bscientific.com

A key feature of ABT-418's pharmacological profile is its high selectivity for central nicotinic receptors. semanticscholar.org Extensive screening has demonstrated a lack of significant activity at a wide range of other neurotransmitter receptor systems. semanticscholar.orgsigmaaldrich.com Specifically, it shows no meaningful interaction with dopamine (B1211576), serotonin (excluding the distinct nAChR α7 subtype), muscarinic, or GABA receptors. semanticscholar.org Its inhibition constant (Ki) in assays for these other systems, as well as for various neurotransmitter uptake sites and enzymes, is greater than 10 µM. sigmaaldrich.com

Receptor SubtypeParameterValueSystem/TissueSource
α4β2KD2.85 nMRat Brain Membranes ([3H]ABT-418) nih.gov
Ki3 nMRat Brain ([3H]cytisine displacement) sigmaaldrich.com
Ki0.86 nM (minor site), 68.6 nM (major site)Human Temporal Cortex nih.gov
EC50~6 μMRat Receptors in Xenopus Oocytes nih.gov2bscientific.com
α2β2EC50~11 μMRat Receptors in Xenopus Oocytes nih.gov2bscientific.com
5-HT3Ki> 10 µMReceptor/Enzyme Assays sigmaaldrich.com
Muscarinic, Dopamine, GABAKi> 10 µMReceptor/Enzyme Assays semanticscholar.orgsigmaaldrich.com

Agonistic Activity and Cholinergic Channel Activation

ABT-418 functions as an agonist, meaning it binds to and activates nAChRs, which are ligand-gated ion channels. nih.govmedchemexpress.com This activation initiates the opening of the channel, allowing the passage of cations and leading to depolarization of the neuronal membrane. sigmaaldrich.com

Electrophysiological studies in Xenopus oocytes have shown that ABT-418 acts as a relatively broad-spectrum activator of neuronal nAChR subtypes, though with varying potencies compared to the endogenous ligand, acetylcholine (B1216132). nih.gov For instance, while acetylcholine is most potent at α3β2 receptors, ABT-418 is most potent at α4β2 and α2β2 subtypes. nih.gov

The compound also exhibits complex functional properties beyond simple activation. At the α4β2 receptor, high concentrations of ABT-418 elicit current responses that are protracted, continuing beyond the application period. nih.gov Further investigation revealed that ABT-418 can also act as a noncompetitive inhibitor of acetylcholine responses, an effect that is concentration-dependent and voltage-dependent. nih.gov This suggests a dual role where ABT-418 not only opens the ion channel but can also block it, a characteristic observed with other nicotinic agonists like (-)-nicotine. nih.gov

Modulation of Neurotransmitter Release (e.g., Acetylcholine, Dopamine)

ABT-418 hydrochloride, a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), modulates the release of several key neurotransmitters, primarily through its action on presynaptic receptors. semanticscholar.org These ligand-gated ion channels are widely distributed on the terminals of neurons, and their activation by an agonist like ABT-418 can directly influence the release of neurotransmitters such as acetylcholine and dopamine. semanticscholar.org

The effect on acetylcholine release is a hallmark of nAChR activation. Studies on related nicotinic compounds demonstrate that activation of presynaptic nAChRs on cholinergic nerve terminals evokes a calcium-dependent increase in acetylcholine release. researchgate.net By binding to these autoreceptors, ABT-418 is believed to facilitate the release of acetylcholine in brain regions critical for cognitive processes, such as the hippocampus and cortex. researchgate.net

ABT-418 also influences the dopaminergic system. It has been shown to activate dopamine-containing neurons in the ventral tegmental area (VTA). nih.gov However, its potency in this regard is not identical to that of nicotine (B1678760). Electrophysiological studies have found that ABT-418 is approximately three-fold less potent than (-)-nicotine in activating VTA neurons. nih.gov This reduced potency in stimulating dopamine release may be linked to its different behavioral profile compared to nicotine. researchgate.net The modulation of dopamine is significant, as this neurotransmitter plays a crucial role in reward, motivation, and executive function.

Table 1: Comparative Effects of ABT-418 and Nicotine on Neurotransmitter Systems

Feature This compound (-)-Nicotine
Primary Target Neuronal Nicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 subtype semanticscholar.orgwikipedia.orgpsychiatryonline.org Neuronal Nicotinic Acetylcholine Receptors (nAChRs) researchgate.net
Effect on Acetylcholine (ACh) Release Facilitates ACh release via presynaptic nAChR activation researchgate.net Evokes a dose-dependent increase in ACh release researchgate.net
Effect on Dopamine (DA) System Activates dopamine-containing neurons in the Ventral Tegmental Area (VTA) nih.gov Activates dopamine-containing neurons in the VTA nih.gov

| Potency on DA Neuron Activation | 3-fold less potent than (-)-nicotine nih.gov | Standard for comparison nih.gov |

Signal Transduction Pathways Mediated by this compound

The signal transduction pathway initiated by this compound begins with its binding to specific subtypes of neuronal nAChRs. medchemexpress.com These receptors are ligand-gated ion channels, meaning their primary function is to open a channel through the neuronal membrane upon agonist binding. semanticscholar.org ABT-418 acts as a selective agonist, with a high affinity for the α4β2 nAChR subtype. wikipedia.orgpsychiatryonline.org

Upon binding, ABT-418 induces a conformational change in the receptor protein. This change opens the central ion pore, which is permeable to cations, most notably sodium (Na⁺) and calcium (Ca²⁺). The influx of these ions through the channel leads to the depolarization of the neuronal membrane, which can trigger an action potential and propagate a nerve signal.

The influx of calcium is a particularly critical step in the signal transduction process, as Ca²⁺ acts as a vital second messenger within the cell. The neuroprotective effects observed with ABT-418 are consistent with the known ability of nAChRs, possibly the α7 subtype in this context, to modulate intracellular calcium dynamics. researchgate.net Studies have shown that the removal of extracellular calcium prevents the neuroprotective effects of ABT-418 against glutamate-induced cytotoxicity. researchgate.net This suggests that the therapeutic potential of the compound may be directly linked to its ability to trigger calcium-dependent intracellular signaling cascades that promote cell survival and resilience. researchgate.net

Table 2: Key Steps in this compound Signal Transduction

Step Description
1. Agonist Binding This compound binds to specific neuronal nAChR subtypes (e.g., α4β2). wikipedia.orgpsychiatryonline.org
2. Channel Activation Binding induces a conformational change in the receptor, opening the integrated ion channel. semanticscholar.org
3. Cation Influx The open channel allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.
4. Neuronal Depolarization The influx of positive ions causes depolarization of the cell membrane, leading to neuronal excitation.
5. Calcium as a Second Messenger The increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways. researchgate.net

| 6. Cellular Response | Activation of these pathways leads to modulation of neurotransmitter release and can initiate neuroprotective mechanisms. researchgate.netnih.gov |

Table of Mentioned Compounds

Compound Name
This compound
Acetylcholine
A-87770
Cotinine
Dopamine
Glutamate
Mecamylamine

Preclinical Research of Abt 418 Hydrochloride

In Vitro Studies

Receptor Binding Assays and Competition Studies

The foundational in vitro characterization of ABT-418 hydrochloride involved radioligand binding assays to determine its affinity and selectivity for various nAChR subtypes. Studies using [3H]ABT-418 on membranes from rat brains revealed a high binding affinity, with a dissociation constant (KD) of 2.85 nM. nih.gov The pharmacology of this binding is consistent with an interaction at the α4β2 nAChR subtype, which is highly prevalent in the central nervous system. nih.gov

Competition studies were conducted to further elucidate the binding profile of ABT-418. In these assays, the ability of other known nicotinic agonists and antagonists to displace [3H]ABT-418 from its binding sites was measured. Agonists such as (-)-nicotine, (-)-cytisine, and (+/-)-epibatidine demonstrated high affinity for the [3H]ABT-418 binding sites. nih.gov Among the antagonists tested, dihydro-β-erythroidine was also found to compete for these sites. nih.gov

Further research in human temporal cortex tissue using competition assays with [3H]nicotine and [3H]cytisine revealed a more complex profile for ABT-418. These studies identified two distinct binding sites: a major site with a lower affinity (Ki = 68.6 nM) and a minor site with a significantly higher affinity (Ki = 0.86 nM). nih.gov This suggests that ABT-418 interacts with heterogeneous nAChR populations in the human brain. nih.gov

Binding Affinity of Nicotinic Ligands for [3H]ABT-418 Sites in Rat Brain Membranes
CompoundInhibition Constant (Ki) [nM]Reference
(+/-)-Epibatidine0.05 nih.gov
(-)-Cytisine0.2 nih.gov
(-)-Nicotine0.8 nih.gov
Dihydro-β-erythroidine32 nih.gov
Binding Affinity (Ki) of ABT-418 in Human Temporal Cortex
Binding SiteInhibition Constant (Ki) [nM]Reference
High-Affinity Site (minor)0.86 nih.gov
Low-Affinity Site (major)68.6 nih.gov

Neuronal Activity and Synaptic Plasticity Models

ABT-418 functions as a broad-spectrum activator of neuronal nAChRs. nih.gov Its interaction with these receptors, which are ligand-gated ion channels, directly influences neuronal excitability and synaptic transmission. Studies using Xenopus oocytes expressing various rat nAChR subtypes showed that ABT-418 could activate these channels, though its potency varied across different receptor combinations. It was found to be most potent at the α4β2 and α2β2 subtypes and least potent at the α3β4 subtype. nih.gov

As a cholinergic agonist, ABT-418 has been shown to modulate the release of neurotransmitters. In vitro studies have demonstrated its ability to promote the release of acetylcholine (B1216132) (ACh). nih.gov This enhancement of cholinergic transmission is a key mechanism thought to underlie its cognitive-enhancing effects. However, it was noted to be less potent in promoting ACh release compared to other nicotinic agonists like nicotine (B1678760) and epibatidine (B1211577). nih.gov The activation of presynaptic nAChRs by ABT-418 can lead to an influx of calcium, a critical step in the process of neurotransmitter release. researchgate.net

The influence of ABT-418 on neuronal activity extends to complex properties, including an inhibitory effect on acetylcholine responses at higher concentrations, suggesting a potential for concentration-dependent noncompetitive inhibition. nih.gov By modulating cholinergic signaling, ABT-418 can influence synaptic plasticity, the fundamental process for learning and memory, although specific studies on its direct effects on long-term potentiation (LTP) or long-term depression (LTD) are not detailed in the provided sources.

Neuroprotection and Cytotoxicity Assays

Beyond its role in modulating neuronal signaling, ABT-418 has demonstrated significant neuroprotective properties in vitro. In studies using primary rat cortical neurons and the human-differentiated IMR 32 cell line, ABT-418 was shown to protect against glutamate-induced cytotoxicity. researchgate.net This neuroprotective effect, measured by the reduction in the release of lactate (B86563) dehydrogenase (LDH), was found to be both time and concentration-dependent, with an optimal protective concentration identified at 10 µM. researchgate.net

The mechanism of this neuroprotection appears to be mediated through its interaction with nAChRs, possibly the α7 subtype. This is supported by findings that the protective effects of ABT-418 were blocked by the selective α7 antagonists α-bungarotoxin and methyllycaconitine. researchgate.net Furthermore, the neuroprotective action of ABT-418 was prevented by the removal of extracellular calcium, which is consistent with the known function of α7 nAChRs in modulating calcium dynamics. researchgate.net

Importantly, cytotoxicity assays showed that ABT-418 itself was not toxic to rat cortical cells even after subacute exposure for seven days, indicating a favorable profile for potential therapeutic use. researchgate.net

In Vivo Animal Models

Models of Cognitive Dysfunction

The cognitive-enhancing effects of this compound have been demonstrated in animal models of cognitive dysfunction. A key study utilized the Morris water maze, a standard test for spatial learning and memory, in spontaneously hypertensive rats (SHRs), which serve as an animal model for Attention-Deficit/Hyperactivity Disorder (ADHD).

In this model, while chronic administration of ABT-418 did not affect the initial learning performance during the training phase, it significantly improved memory retention in the probe trials. nih.gov This suggests a specific effect on memory consolidation or retrieval rather than on the acquisition of the task. The study also compared ABT-418 to methylphenidate, another compound used in ADHD treatment, and found that both significantly improved memory. nih.gov

Furthermore, the investigation delved into the molecular changes associated with these cognitive improvements. Treatment with ABT-418 was found to significantly enhance the expression of cortical α4 and β2 nAChR subunits, as well as the hippocampal α4 subunit. nih.gov These findings provide a molecular basis for the observed improvements in spatial memory, linking the compound's action at specific nAChR subtypes to its cognitive-enhancing effects. nih.gov

Effects of ABT-418 in the Morris Water Maze (SHR Model)
ParameterObservationReference
Learning Performance (Training)No significant effect nih.gov
Memory (Probe Trial)Significantly improved nih.gov
Cortical nAChR Subunit Expressionα4 and β2 subunits significantly enhanced nih.gov
Hippocampal nAChR Subunit Expressionα4 subunit significantly enhanced nih.gov
Verbal Learning and Recall Tasks

In preclinical assessments, this compound has demonstrated efficacy in tasks analogous to verbal learning and recall. In a study involving septal-lesioned rats, a model used to investigate spatial memory deficits, ABT-418 significantly mitigated lesion-induced impairments in a spatial discrimination version of the Morris water maze. nih.gov This suggests that the compound can improve place learning and memory. nih.gov Further research in a different animal model of Attention Deficit Hyperactivity Disorder (ADHD), the spontaneously hypertensive rat (SHR), showed that chronic administration of ABT-418 significantly improved spatial memory. nih.gov

Attention and Distractibility Assessments (e.g., Primate Models)

ABT-418 has shown significant positive effects on attention and distractibility in primate models. A study on adult monkeys evaluated the effects of ABT-418 on delayed recall accuracy when exposed to distracting visual stimuli. nih.gov The presence of a distractor reduced recall accuracy by 23.4% at baseline. nih.gov Administration of ABT-418 not only prevented this distractibility but also improved accuracy on trials where no distractors were present. nih.gov This effect was not observed with (-)-nicotine. nih.gov

In rodent models, ABT-418 has also demonstrated the ability to enhance attentional performance. Studies using a sustained attention task (SAT) showed that ABT-418 robustly and dose-dependently increased the hit rate in animals. nih.gov This enhancement was observed in animals performing the standard task and did not require the presence of a distractor. nih.gov Notably, the beneficial effect of ABT-418 on attentional performance was dependent on an intact cortical cholinergic input system. nih.gov

Table 1: Effect of ABT-418 on Distractibility in Adult Monkeys

Treatment Group Effect on Distractibility Improvement in Accuracy (Distractor Trials) Improvement in Accuracy (No Distractor Trials)
Baseline Marked decrements in recall N/A N/A
(-)-Nicotine Attenuated the effect Partial Not Observed
ABT-418 Prevented distractibility 7.5% - 25.0% increase Observed

Models of Anxiolytic Activity (e.g., Elevated Plus Maze)

ABT-418 has demonstrated significant anxiolytic-like effects in preclinical rodent models, most notably the elevated plus maze (EPM). nih.gov The EPM test assesses anxiety by measuring an animal's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. nih.govnih.gov In rats, ABT-418 administration led to a significant increase in the amount of time spent in the open arms, an indicator of reduced anxiety. nih.gov This effect was blocked by the centrally acting nicotinic acetylcholine receptor (nAChR) channel blocker, mecamylamine, confirming the involvement of these receptors. nih.gov The anxiolytic-like effect of ABT-418 was also observed after oral administration and in aged rats. nih.gov Furthermore, acute administration of ABT-418 was effective in mitigating the anxiety-like behavior associated with withdrawal from chronic (-)-nicotine treatment. nih.gov

Studies on Locomotor Activity and Behavioral Effects

Preclinical studies indicate that ABT-418 influences locomotor activity, generally producing a reduction or hypomotility. In mice, ABT-418 has been shown to act as a full nicotinic agonist, resulting in hypomotility. nih.gov However, when compared to (-)-nicotine, ABT-418 is less potent in causing this reduction in locomotor activity. psychiatryonline.orgresearchgate.net This suggests a degree of selectivity in its behavioral effects, potentially contributing to a wider therapeutic index compared to nicotine. researchgate.net The behavioral effects of ABT-418, including its impact on locomotion, are completely blocked by the non-competitive nicotinic antagonist mecamylamine. nih.gov

Electrophysiological Recordings (e.g., Ventral Tegmental Area Neurons, EEG Activation)

Electrophysiological studies have been conducted to understand the effects of ABT-418 on neuronal activity. In studies focusing on dopamine-containing neurons in the ventral tegmental area (VTA), ABT-418 was found to activate these neurons. nih.gov However, its potency in this regard was determined to be three-fold less than that of (-)-nicotine. nih.gov This reduced potency in activating VTA neurons is consistent with its weaker generalization in rats trained to discriminate (-)-nicotine. nih.gov

Regarding broader central nervous system effects, ABT-418 is less potent than (-)-nicotine in producing electroencephalogram (EEG) activation. psychiatryonline.orgresearchgate.net This reduced potency in eliciting generalized EEG activation, coupled with its more selective cognitive and anxiolytic effects, points to its specific interaction with certain subtypes of neuronal nicotinic receptors. psychiatryonline.org

Neurochemical Alterations in Brain Regions (e.g., Cortical and Hippocampal nAChR Subunit Expression)

Research has shown that ABT-418 can induce neurochemical alterations in key brain regions by affecting the expression of nicotinic acetylcholine receptor (nAChR) subunits. In a study using an animal model of ADHD, chronic treatment with ABT-418 resulted in a significant enhancement of the expression of cortical α4 and β2 nAChR subunits. nih.gov Additionally, the expression of the hippocampal α4 subunit was also significantly increased. nih.gov These findings suggest that ABT-418 can modulate the density of specific nAChR subtypes in brain areas crucial for cognitive functions. The compound is known to be a potent and selective agonist for the α4β2 subtype of central nervous system neuronal nicotinic receptors. psychiatryonline.org

Comparative Studies with Nicotine and Other Cholinergic Agents

ABT-418 has been extensively compared with (-)-nicotine and other agents in preclinical studies, revealing a distinct pharmacological profile.

Potency and Efficacy : While ABT-418 is equipotent to (-)-nicotine in enhancing cognitive performance in some animal models, its potency is generally three to four times less than that of nicotine across various other models, including the production of hypomotility and antinociception. nih.govpsychiatryonline.org An exception is in producing hypothermia, where its potency is more comparable. nih.gov In primate attention tasks, ABT-418 was found to be more effective than (-)-nicotine, as it not only prevented distractibility but also improved performance in the absence of distractors. nih.gov In the elevated plus maze, ABT-418 was found to be 6-fold more potent than diazepam in producing anxiolytic-like effects. nih.gov

Receptor Binding and Activation : ABT-418 binds with high affinity to ³H-nicotine binding sites in the brain, though with a four-fold lower affinity than nicotine itself. nih.gov Electrophysiological recordings show it is three-fold less potent than (-)-nicotine in activating dopamine (B1211576) neurons in the ventral tegmental area. nih.gov

Side Effect Profile : A key distinction lies in its side effect profile. ABT-418 is less potent than (-)-nicotine in eliciting EEG activation and locomotor reduction. psychiatryonline.orgresearchgate.net It also has markedly lower effects on mean arterial pressure and heart rate compared to (-)-nicotine. psychiatryonline.org In canine and primate models, ABT-418 did not produce the pressor effects seen with nicotine. psychiatryonline.orgresearchgate.net

Comparison with Methylphenidate : In an animal model of ADHD, ABT-418 was compared to methylphenidate. Both compounds were found to significantly improve spatial memory, and a combination of the two did not produce a better outcome than either drug administered alone. nih.gov

Table 2: Comparative Profile of ABT-418 vs. (-)-Nicotine

Parameter ABT-418 (-)-Nicotine
Cognitive Enhancement Equipotent in some models; more effective in primate attention tasks nih.govpsychiatryonline.org Effective, but can be less so than ABT-418 in certain paradigms nih.gov
Anxiolytic Activity Potent anxiolytic-like effects nih.gov Anxiolytic effects noted
Locomotor Activity Induces hypomotility; less potent than nicotine nih.govpsychiatryonline.org Induces hypomotility
VTA Neuron Activation Activates dopamine neurons; 3-fold less potent than nicotine nih.gov Potent activator of dopamine neurons nih.gov
EEG Activation Less potent than nicotine psychiatryonline.orgresearchgate.net More potent than ABT-418 psychiatryonline.orgresearchgate.net
Cardiovascular Effects Minimal pressor effects psychiatryonline.orgresearchgate.net Significant pressor effects psychiatryonline.org

Discriminative Stimulus Properties

The discriminative stimulus properties of this compound, a novel neuronal nicotinic acetylcholine receptor (nAChR) ligand, have been investigated to understand its subjective effects in comparison to other cholinergic agents, particularly (-)-nicotine. nih.gov These studies are crucial in characterizing the in vivo pharmacological profile of the compound and predicting its potential for generalization to other substances.

In preclinical research, drug discrimination paradigms are utilized to assess whether a novel compound produces subjective effects similar to a known training drug. Animals, typically rats, are trained to recognize the internal cues associated with a specific drug and differentiate them from a vehicle control (e.g., saline solution). nih.gov

Comparison with (-)-Nicotine

Research was conducted to directly compare the discriminative stimulus properties of ABT-418 with those of (-)-nicotine. nih.gov In these studies, one of the key findings was the difficulty in establishing ABT-418 as a discriminative stimulus itself. While rats were successfully trained to discriminate 1.9 µmol/kg of (-)-nicotine from a saline solution within 39 days, they were unable to learn to discriminate either 1.9 or 6.2 µmol/kg of ABT-418 from saline even after 50 days of training. nih.gov

Conversely, when ABT-418 was tested in rats already trained to discriminate (-)-nicotine, it produced only partial generalization. This suggests that while ABT-418 shares some stimulus effects with (-)-nicotine, they are not identical. The generalization induced by ABT-418 was dose-dependent, with a reduced generalization observed at doses of 1.9 and 6.2 µmol/kg. nih.gov However, in rats that had undergone extensive training, a higher degree of generalization (78-82%) was achieved at the 6.2 µmol/kg dose of ABT-418, administered either intraperitoneally or subcutaneously. nih.gov

The interaction with nicotinic receptor antagonists further elucidates the mechanism of ABT-418's discriminative stimulus effects. The partial generalization to (-)-nicotine induced by ABT-418 was completely blocked by the cholinergic channel blocker mecamylamine, confirming the involvement of nicotinic acetylcholine receptors in mediating these effects. nih.gov

The reduced potency of ABT-418 in nicotine-trained rats is consistent with electrophysiological findings, which indicate that ABT-418 is approximately three-fold less potent than (-)-nicotine in activating dopamine-containing neurons in the ventral tegmental area (VTA). nih.gov This difference in potency at a key neural substrate for reinforcement and drug discrimination likely contributes to the observed differences in their discriminative stimulus profiles.

Furthermore, the primary metabolites of both (-)-nicotine (cotinine) and ABT-418 (A-87770) were found to be inactive in rats trained to discriminate (-)-nicotine, indicating that the parent compounds are responsible for the observed discriminative stimulus effects. nih.gov

The following tables summarize the key findings from these discriminative stimulus studies.

Table 1: Discriminative Stimulus Training

CompoundDoseTraining OutcomeDuration of Training
(-)-Nicotine1.9 µmol/kgSuccessful Discrimination39 days
ABT-4181.9 µmol/kgUnsuccessful Discrimination50 days
ABT-4186.2 µmol/kgUnsuccessful Discrimination50 days

Table 2: Generalization of ABT-418 in (-)-Nicotine-Trained Rats

ABT-418 DoseLevel of GeneralizationEffect of Mecamylamine
1.9 µmol/kgReducedCompletely Blocked
6.2 µmol/kgReducedCompletely Blocked
6.2 µmol/kg (Extensively Trained)78-82%Not Reported

Clinical Research of Abt 418 Hydrochloride

Clinical Trials in Alzheimer's Disease

Clinical investigations into the efficacy of ABT-418 hydrochloride for Alzheimer's disease have explored its impact on cognitive functions, attention, memory, and the ability to perform daily activities.

While specific data from the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) for this compound are not widely available in the reviewed literature, related studies on cognitive measures have been conducted. One study involving a composite measure of cognition, which included word recall from the ADAS-Cog, word recognition, word association, and orientation, showed a significant advantage for the treatment group.

A study involving six individuals with moderate Alzheimer's disease demonstrated the potential of ABT-418 to enhance cognitive functions. nih.gov Participants in this double-blind, within-subjects, repeated-measures trial received a placebo and three different doses of ABT-418. nih.gov The results indicated significant improvements in verbal learning tasks, specifically in total recall and a reduction in recall failure. nih.gov Furthermore, the study observed qualitatively similar enhancements in non-verbal learning tasks, such as spatial learning and memory. nih.gov These findings suggest that stimulating central nicotinic receptors with ABT-418 can provide acute cognitive benefits for patients with Alzheimer's disease. nih.gov

Table 1: Summary of Cognitive Improvements in Alzheimer's Disease Trial

Cognitive Domain Finding Source
Verbal Learning Significant improvement in total recall and a decline in recall failure. nih.gov

| Non-Verbal Learning | Qualitatively similar improvements in tasks such as spatial learning and memory. | nih.gov |

Clinical Trials in Attention Deficit Hyperactivity Disorder (ADHD)

This compound has also been investigated as a potential treatment for Attention Deficit Hyperactivity Disorder (ADHD), with a focus on symptom reduction and improvements in cognitive abilities.

Furthermore, the study reported a significantly greater reduction in scores on an ADHD symptom checklist for those treated with ABT-418 (a 28% reduction) compared to those who received the placebo (a 15% reduction). nih.gov The research also highlighted that symptoms related to attention showed a more robust response to the treatment. nih.gov In a more detailed analysis of the DSM-IV ADHD symptoms, 15 out of 18 symptoms showed significant improvement during the ABT-418 phase, in contrast to only five symptoms improving during the placebo phase. psychiatryonline.org This improvement was particularly notable in the inattentive subgroup of symptoms. psychiatryonline.org

Table 2: Efficacy of ABT-418 in Adults with ADHD

Outcome Measure ABT-418 Placebo Source
Percentage of Improved Subjects 40% 13% nih.gov
Reduction in ADHD Symptom Checklist Scores 28% 15% nih.gov

| Number of Improved DSM-IV ADHD Symptoms | 15 out of 18 | 5 out of 18 | psychiatryonline.org |

The aforementioned clinical trial in adults with ADHD indicated that symptoms reflective of attention responded more robustly to ABT-418. nih.gov The significant improvement in 15 of the 18 DSM-IV ADHD symptoms with ABT-418 treatment, with all nine symptoms of inattention showing improvement, further supports its positive effect on attention. psychiatryonline.org

In preclinical studies using an animal model of ADHD, chronic administration of ABT-418 was found to significantly improve spatial memory. sigmaaldrich.comnih.gov While it did not affect learning performance during the training phase in the Morris water maze, the enhancement in memory suggests a potential cognitive benefit. sigmaaldrich.comnih.gov

Other Potential Therapeutic Applications (e.g., Schizophrenia)

ABT-418 is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. tandfonline.com The cholinergic system, particularly nicotinic receptors, is a target of interest for addressing cognitive deficits associated with schizophrenia. nih.govnih.govpsychiatryonline.org There is a recognized link between a functional polymorphism of the α7 nicotinic receptor and schizophrenia. psychiatryonline.org Clinical trials have explored other nicotinic agonists for potential cognitive enhancement and treatment of negative symptoms in this patient population. nih.govnih.gov However, specific clinical trial data on the application of this compound for the treatment of schizophrenia is not extensively detailed in the available literature. The primary research focus for ABT-418 has been on Alzheimer's disease and ADHD. wikipedia.org

Trial Designs and Methodologies

The clinical evaluation of this compound for adult ADHD has been conducted through rigorous and well-defined study protocols. nih.govtandfonline.com

Randomized, Double-Blind, Placebo-Controlled Crossover Trials

A key investigation into ABT-418 was structured as a pilot double-blind, placebo-controlled, randomized, crossover trial. nih.govtandfonline.com This design is crucial for minimizing bias, as neither the participants nor the investigators know which treatment is being administered at any given time. The crossover element allows each participant to serve as their own control, receiving both the active agent and a placebo during different phases of the study. nih.gov In a trial with 32 adult subjects diagnosed with ADHD, this methodology was employed to compare the effects of ABT-418 directly against a placebo. nih.govtandfonline.com

Transdermal Administration Studies

The delivery method for ABT-418 in clinical studies involved a transdermal patch system. nih.govtandfonline.com This method of administration ensures a steady release of the compound into the bloodstream over a defined period. The use of a transdermal patch was a central component of the methodology in the pilot controlled clinical trial for adults with ADHD. nih.gov

Duration of Treatment and Washout Periods

The trial protocols specified distinct periods for treatment and washout to ensure accurate assessment of the compound's effects. The study in adults with ADHD consisted of two 3-week treatment periods. nih.govtandfonline.com Between these two periods, a 1-week washout period was implemented. nih.govtandfonline.com This washout phase is designed to allow for the elimination of the first treatment from the body before the second treatment period begins, preventing any carryover effects from confounding the results. nih.gov

Table 1: Summary of a Pilot this compound Clinical Trial Design for Adult ADHD

Parameter Description Source
Study Design Randomized, Double-Blind, Placebo-Controlled Crossover nih.gov, tandfonline.com
Participant Group Adults meeting DSM-IV criteria for ADHD nih.gov, tandfonline.com
Administration Route Transdermal Patch nih.gov
Treatment Periods Two 3-week periods nih.gov, tandfonline.com
Washout Period One week between treatment periods nih.gov, tandfonline.com
Number of Subjects 32 enrolled, 29 completed nih.gov

Analysis of Efficacy Endpoints

Key findings from the efficacy analysis include:

Clinical Improvement: 40% of subjects were considered improved while on ABT-418, in contrast to 13% who showed improvement on placebo. nih.govnih.gov

Symptom Reduction: There was a significantly greater reduction in scores on an ADHD symptom checklist for participants receiving ABT-418 (28% reduction) compared to placebo (15% reduction). nih.govnih.gov

These results from a pilot study suggested that ABT-418, as a nicotinic analog, could be a potentially beneficial agent for the management of ADHD. nih.govtandfonline.com

Table 2: Efficacy Endpoint Results of this compound vs. Placebo in Adult ADHD

Efficacy Endpoint This compound Placebo Source
Proportion of Subjects Improved 40%13% nih.gov, nih.gov
Reduction in ADHD Symptom Scores 28%15% nih.gov, nih.gov

Reasons for Discontinuation from Clinical Development

Selectivity Profile

ABT-418 was designed as a selective agonist for central neuronal nicotinic receptors, demonstrating a high affinity for the α4β2 subtype, which is the most abundant high-affinity nicotine (B1678760) binding site in the brain. mdpi.com It also showed affinity for α2β2 and α7/5-HT3 receptors, but notably not for the α3β4 subtype commonly associated with peripheral ganglionic effects. wikipedia.orgnih.gov This selectivity for central nervous system receptors over peripheral ones was intended to provide cognitive-enhancing effects similar to nicotine but with a wider therapeutic window and fewer cardiovascular side effects. mdpi.com

Table 1: Receptor Binding Profile of this compound
Receptor SubtypeBinding Affinity/ActivityReference
α4β2High-affinity agonist wikipedia.orgnih.govmdpi.com
α2β2High-affinity agonist wikipedia.orgnih.gov
α7/5-HT3High-affinity agonist wikipedia.orgnih.gov
α3β4Low to no affinity wikipedia.org

Side Effect Profile

Early-phase clinical trials reported that ABT-418 was "relatively well tolerated". nih.govpsychiatryonline.org The adverse effects observed were generally consistent with the mechanism of action of cholinergic agonists. psychiatryonline.org The most frequently reported side effects in a trial for adult ADHD were dizziness and nausea. nih.gov In this same study, which utilized a transdermal patch, no serious adverse events were recorded, although one participant did withdraw from the trial due to experiencing nausea. psychiatryonline.org An earlier study in patients with Alzheimer's disease also noted positive effects on verbal and spatial memory tasks. mdpi.com

Table 2: Adverse Effects Reported in an ABT-418 Clinical Trial for Adult ADHD
Adverse EffectFrequencyReference
DizzinessMost Frequent nih.gov
NauseaMost Frequent nih.govpsychiatryonline.org
HeadachesCommon-
Skin Irritation (transdermal patch)Common-

Future Directions and Research Opportunities

Development of Next-Generation Nicotinic Agonists with Improved Pharmacological Properties

The development of ABT-418 was a significant step in establishing the therapeutic potential of nAChR agonists. However, its side effect profile, particularly nausea, highlighted the need for next-generation compounds with improved pharmacological properties. Research has since focused on developing agonists with greater selectivity for specific nAChR subtypes, aiming to maximize therapeutic effects while minimizing adverse reactions.

Subsequent research has led to the discovery of novel nAChR agonists with improved safety and tolerability profiles. Compounds such as ABT-089 have demonstrated efficacy in preclinical and early clinical studies for cognitive enhancement with a reduced incidence of the side effects associated with less selective agonists. The development of these newer agents has benefited from the foundational understanding of nAChR pharmacology provided by studies on ABT-418. The goal is to create compounds that are not only effective but also well-tolerated, thereby increasing their potential for long-term use in chronic conditions like Alzheimer's disease and ADHD.

Table 1: Comparison of Nicotinic Agonists

Compound Key Characteristics Reference
ABT-418 Nootropic, neuroprotective, and anxiolytic effects; agonist at α4β2, α7/5-HT3, and α2β2 nAChRs.
(-)-Nicotine Enhances cognitive performance; less selective than ABT-418, with more pronounced side effects on heart rate and blood pressure.
ABT-089 Improved safety and tolerability profile; demonstrated efficacy in adult ADHD with fewer side effects like nausea.
Ispronicline Partial agonist at the α4β2 nAChR; has shown signals of cognitive enhancement.

Investigation of ABT-418 Hydrochloride as a Research Tool for nAChR Activity

This compound remains a valuable tool for investigating the physiological and pathological roles of nAChRs. Its specific binding profile allows researchers to probe the function of different nAChR subtypes in the central nervous system. By using ABT-418 in preclinical models, scientists can elucidate the downstream effects of activating specific nicotinic receptor populations, contributing to a better understanding of their role in learning, memory, and attention.

Competition binding studies using ABT-418 and other nicotinic agonists have helped to characterize the subtypes of nAChRs present in different brain regions and their alterations in neurodegenerative diseases like Alzheimer's. These studies have revealed selective losses of the α4β2 nAChR subtype in the temporal cortex of Alzheimer's patients, suggesting this subtype as a key target for therapeutic intervention.

Exploring Neuroprotective Potential Beyond Cognitive Enhancement

Initial research into ABT-418 focused on its cognitive-enhancing properties. However, subsequent studies have revealed its potential for neuroprotection, suggesting that its therapeutic benefits may extend beyond symptomatic improvement. In vitro studies have demonstrated that ABT-418 can protect neurons from glutamate-induced cytotoxicity. This neuroprotective effect appears to be mediated through an interaction with nAChRs, possibly the α7 subtype, as it can be blocked by selective α7 antagonists like α-bungarotoxin and methyllycaconitine.

The neuroprotection offered by ABT-418 is dependent on both concentration and the duration of pretreatment. Furthermore, the requirement of extracellular calcium for this protective effect is consistent with the known function of α7 nAChRs in modulating calcium dynamics. These findings suggest that ABT-418 and similar compounds could potentially slow the progression of neurodegenerative diseases by protecting neurons from excitotoxic damage.

Elucidation of Predictive Factors for Treatment Response

Future research in this area could focus on identifying biomarkers to predict which patients are most likely to benefit from treatment with nicotinic agonists. Potential biomarkers could include genetic variations in nicotinic receptors or in the metabolic pathways of these drugs. For example, variability in nicotine (B1678760) metabolism has been shown to predict the response to nicotine replacement therapy. Similarly, genetic differences in the dopaminergic system may also influence treatment outcomes. Identifying such predictive factors would be a crucial step towards personalized medicine in the treatment of cognitive and attentional disorders.

Advanced Neuroimaging Studies to Characterize Receptor Binding and Dynamics

While no specific neuroimaging studies using radiolabeled ABT-418 have been published, the use of advanced neuroimaging techniques like Positron Emission Tomography (PET) holds significant promise for understanding the in vivo actions of nicotinic agonists. PET imaging with specific radioligands allows for the visualization and quantification of receptor binding and density in the living human brain.

Future studies could involve the development of a PET tracer based on the ABT-418 chemical structure or similar selective α4β2 nAChR agonists. Such a tool would enable researchers to:

Directly measure the occupancy of nAChRs by ABT-418 at different doses.

Investigate the relationship between receptor occupancy and clinical response or side effects.

Characterize changes in nAChR density and distribution in various neurological and psychiatric disorders.

Assess the impact of treatment on receptor populations over time.

These studies would provide invaluable information on the pharmacokinetics and pharmacodynamics of nicotinic agonists in the human brain, aiding in the optimization of dosing and treatment strategies for next-generation compounds.

Combinatorial Approaches with Other Therapeutic Agents

The complex pathophysiology of neurodegenerative disorders like Alzheimer's disease suggests that combination therapy may be more effective than monotherapy. Future research should explore the potential of using nicotinic agonists like ABT-418 or its successors in combination with other therapeutic agents.

For instance, in Alzheimer's disease, a combinatorial approach might involve pairing a nicotinic agonist with a cholinesterase inhibitor, such as donepezil, to enhance cholinergic function through different mechanisms. Another potential strategy could be to combine a nicotinic agonist with drugs that target other pathological hallmarks of the disease, such as amyloid-beta plaques or tau tangles. The neuroprotective effects of nicotinic agonists could also be complemented by other neuroprotective agents. Investigating these combinatorial strategies in preclinical models and eventually in clinical trials could lead to more effective treatment paradigms for complex neurological diseases.

Q & A

Q. What is the primary pharmacological target of ABT-418 hydrochloride in neuropharmacological research, and how does its selectivity influence experimental design?

this compound is a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly targeting α4β2 and α7 subtypes . Its selectivity necessitates careful experimental design to isolate receptor-specific effects. Researchers should:

  • Use nAChR subtype-specific antagonists (e.g., α-bungarotoxin for α7) to validate target engagement.
  • Employ electrophysiological assays (e.g., patch-clamp) to quantify receptor activation kinetics.
  • Include control compounds like (S)-UFR2709 hydrochloride (a competitive α4β2 antagonist) to confirm mechanistic specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

ABT-418 exhibits acute toxicity (oral, dermal, and inhalation; GHS Category 2) and requires stringent safety measures :

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (EN 374 standard), safety goggles, and a full-face respirator in poorly ventilated areas.
  • Handling: Work in a fume hood to avoid aerosol formation; use spark-proof tools to prevent electrostatic ignition.
  • Storage: Keep in a sealed container in a dry, ventilated space, segregated from incompatible materials (e.g., oxidizers).
  • Spill Management: Collect contaminated material using non-reactive tools and dispose via certified chemical waste facilities .

Q. How should researchers design initial in vitro experiments to evaluate ABT-418’s cognitive-enhancing potential?

  • Cell Models: Use SH-SY5Y or PC12 cells to study cholinergic signaling. Monitor neurite outgrowth and acetylcholine release via fluorometric assays .
  • Dosage Range: Start with 1–100 µM, referencing prior studies showing efficacy in reducing anxiety-like behavior in rodent models .
  • Controls: Include nicotine (non-selective nAChR agonist) and mecamylamine (non-selective antagonist) to benchmark activity .

Advanced Research Questions

Q. What synthetic routes and structural modifications enhance ABT-418’s stability or receptor affinity?

The synthesis of ABT-418 involves a stereoselective pyrrolidine ring formation, with conformational restriction strategies (e.g., cyclopropane analogs) improving metabolic stability . Key considerations:

  • Chiral Intermediates: Use (S)-proline derivatives to ensure correct stereochemistry at the pyrrolidine moiety.
  • Bioisosteres: Replace the isoxazole ring with thiazole or oxadiazole to modulate lipophilicity and blood-brain barrier penetration.
  • Activity Correlation: Compare binding affinity (IC₅₀) across analogs using radioligand displacement assays (e.g., [³H]-epibatidine for α4β2) .

Q. How can researchers address contradictions in toxicity data between acute and chronic exposure studies?

Current safety data lack chronic toxicity profiles (e.g., carcinogenicity, mutagenicity) . Mitigation strategies include:

  • Tiered Testing: Conduct subchronic rodent studies (OECD 408) with histopathological analysis after 90-day exposure.
  • Biomarker Monitoring: Measure plasma acetylcholinesterase activity and oxidative stress markers (e.g., glutathione levels) to detect subacute effects.
  • Data Gap Reporting: Clearly document limitations in publications and advocate for extended toxicokinetic studies in funding proposals .

Q. What methodologies optimize in vivo assays for assessing ABT-418’s anxiolytic effects without confounding variables?

  • Behavioral Models: Use the elevated plus maze (EPM) and open field test (OFT) in rodents, controlling for circadian rhythms by standardizing testing times.
  • Dose Timing: Administer ABT-418 30 minutes pre-test to align with peak plasma concentrations (tₘₐₓ ~20–40 min in mice).
  • Pharmacokinetic Crossover: Pair behavioral data with microdialysis measurements of prefrontal cortex acetylcholine levels to correlate efficacy with target engagement .

Q. How should researchers characterize ABT-418’s physical properties when literature data are incomplete?

Critical parameters like solubility and melting point are often unreported . Recommended approaches:

  • Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO to determine working concentrations for assays.
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic forms.
  • Hygroscopicity Assessment: Store samples at 25°C/60% RH and monitor mass changes to guide storage protocols .

Methodological and Reporting Standards

Q. What statistical frameworks are recommended for analyzing ABT-418’s dose-response relationships?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/ED₅₀ values.
  • Uncertainty Quantification: Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers ensure reproducibility in ABT-418 studies given variability in commercial samples?

  • Batch Documentation: Record CAS 147388-83-8, supplier (e.g., TargetMol, Sigma-Aldrich), and HPLC purity (≥98%) .
  • In-House Validation: Conduct NMR (¹H/¹³C) and LC-MS to verify identity and purity before use .

Q. What ethical and regulatory considerations apply to ABT-418 studies involving animal models?

  • IACUC Protocols: Adhere to guidelines for humane endpoints (e.g., maximal tumor size in xenograft studies).
  • Environmental Compliance: Dispose of waste via EPA-approved facilities to prevent aquatic contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ABT-418 hydrochloride
Reactant of Route 2
Reactant of Route 2
ABT-418 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.